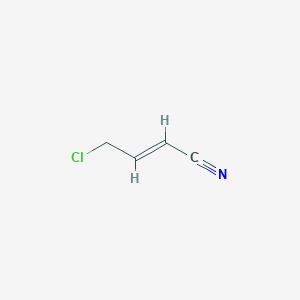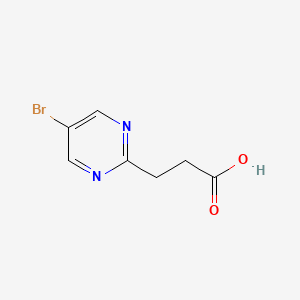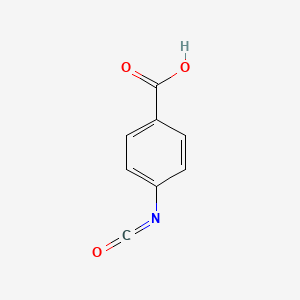
4-Isocyanatobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanatobenzoic acid is an organic compound with the molecular formula C8H5NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an isocyanate group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Isocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 4-aminobenzoic acid.
Reagent: Phosgene (COCl2) or triphosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Product: this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. Alternative methods may include the use of safer phosgene substitutes or the direct oxidation of 4-aminobenzoic acid derivatives.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isocyanatobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, forming corresponding carbamic acids or esters.
Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Tertiary amines or metal catalysts may be used to accelerate the reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from polymerization reactions with polyols.
Applications De Recherche Scientifique
4-Isocyanatobenzoic acid has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Materials Science: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 4-isocyanatobenzoic acid primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and water. This reactivity is exploited in various applications, including polymerization and bioconjugation. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
4-Aminobenzoic Acid: The precursor in the synthesis of 4-isocyanatobenzoic acid.
4-Nitrobenzoic Acid: Another derivative of benzoic acid with different reactivity due to the presence of a nitro group.
4-Hydroxybenzoic Acid: Contains a hydroxyl group instead of an isocyanate group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it valuable in the production of polyurethanes and other advanced materials, distinguishing it from other benzoic acid derivatives.
Propriétés
IUPAC Name |
4-isocyanatobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMQRRQQBALFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543167 |
Source


|
| Record name | 4-Isocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46112-47-4 |
Source


|
| Record name | 4-Isocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
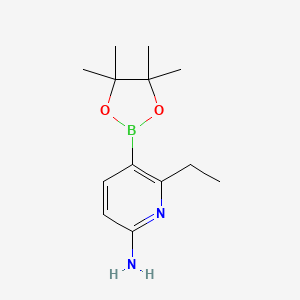
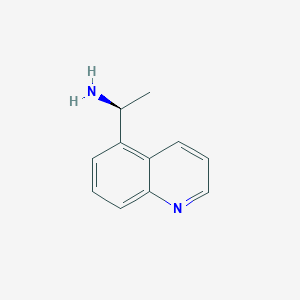
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
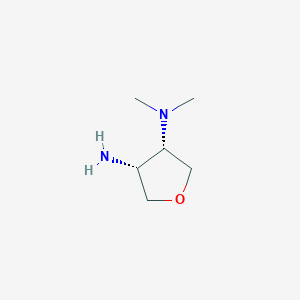
![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)
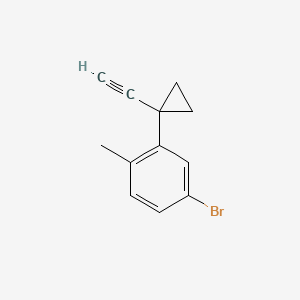

![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B13575833.png)
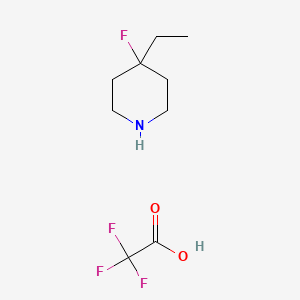
![5-Bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13575841.png)
